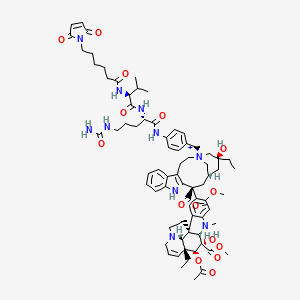

MC-Val-Cit-PAB-vinblastine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C74H97N10O15+ |

|---|---|

Peso molecular |

1366.6 g/mol |

Nombre IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54+,60+,64+,65-,66-,70+,71-,72-,73+,74+,84-/m1/s1 |

Clave InChI |

UIGOTWKBGXIMLH-RWNFVDQVSA-O |

SMILES isomérico |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-vinblastine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-vinblastine. This system is designed for targeted delivery of the cytotoxic agent vinblastine to cancer cells, thereby enhancing its therapeutic index.

The this compound conjugate consists of four key components:

-

Vinblastine: A potent anti-mitotic agent.

-

MC (Maleimidocaproyl): A linker that attaches the conjugate to an antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide linker designed for cleavage by lysosomal proteases.

-

PAB (p-aminobenzyl): A self-immolative spacer that facilitates the release of the active drug.

This guide will delve into the specific roles of each component, the mechanism of drug release, and the ultimate cytotoxic effect on target cells.

Core Mechanism of Action

The this compound ADC leverages the specificity of a monoclonal antibody to target antigens expressed on the surface of cancer cells. Once the ADC binds to its target, it is internalized, leading to the release of vinblastine and subsequent cell death. The following diagram illustrates the overall mechanism.

Unveiling the Molecular Architecture: A Technical Guide to MC-Val-Cit-PAB-vinblastine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of MC-Val-Cit-PAB-vinblastine, a crucial component in the development of antibody-drug conjugates (ADCs). This document delves into the molecular intricacies of this agent-linker conjugate, offering valuable data and methodologies for professionals in the field of targeted cancer therapy.

Introduction to this compound

This compound is a sophisticated chemical entity designed for targeted drug delivery. It comprises the potent anti-mitotic agent, vinblastine, attached to a specialized linker system. This linker, MC-Val-Cit-PAB, is engineered for stability in circulation and selective cleavage within the tumor microenvironment, thereby ensuring the precise release of the cytotoxic payload to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.[1][2][3]

The linker itself is a multi-component system:

-

MC (Maleimidocaproyl): This group serves as a reactive handle for conjugation to antibodies, typically through the thiol groups of cysteine residues.[4][5]

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is often overexpressed in the lysosomal compartments of cancer cells.[4][6]

-

PAB (p-aminobenzyl alcohol): This self-immolative spacer connects the dipeptide to the drug. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified vinblastine payload.[4]

Chemical Structure and Properties

The rational design of this compound results in a molecule with specific physicochemical properties crucial for its function as an ADC component.

Chemical Structure

The fundamental components of the molecule are covalently linked to form a linear conjugate. The maleimide group provides a site for antibody attachment, the peptide linker ensures controlled cleavage, the PAB spacer facilitates drug release, and vinblastine acts as the cytotoxic warhead.

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound and its essential linker precursor is presented in the table below.

| Property | This compound | MC-Val-Cit-PAB Linker |

| CAS Number | 2055896-92-7[1] | 159857-80-4[4] |

| Molecular Formula | C₇₄H₉₇N₁₀O₁₅[7] | C₂₈H₄₀N₆O₇[4] |

| Molecular Weight | 1366.62 g/mol [3][7] | 572.7 g/mol [4] |

| Purity | Typically ≥95% (Commercially available) | ≥98% (Commercially available)[4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1]; Insoluble in water[1] | Soluble in DMSO[4] |

Synthesis and Experimental Protocols

Synthesis of the MC-Val-Cit-PAB Linker

An improved synthetic methodology for the cathepsin B-cleavable Mc-Val-Cit-PABOH linker has been reported to proceed in six steps from L-Citrulline, achieving an overall yield of 50%. This route is noted to avoid undesirable epimerization.[8] The key steps in a common synthetic approach are outlined below. This process often involves the use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), to control reactivity during the peptide couplings.

Experimental Workflow for Linker Synthesis

Caption: A generalized workflow for the synthesis of the MC-Val-Cit-PAB linker.

Conjugation of Vinblastine and Purification

The conjugation of vinblastine to the MC-Val-Cit-PAB linker typically involves the reaction of a suitable functional group on vinblastine with the activated linker. The final product, this compound, would then be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity. Characterization would be performed using methods like mass spectrometry and NMR to confirm the structure and identity of the conjugate.

Mechanism of Action in Antibody-Drug Conjugates

The this compound conjugate is designed to be attached to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream until it encounters and binds to its target antigen.

Signaling Pathway of ADC Action

Caption: The mechanism of action of an ADC utilizing the this compound payload.

Once the ADC is internalized by the cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of proteases, specifically cathepsin B, lead to the cleavage of the Val-Cit linker.[4] This enzymatic cleavage initiates the self-immolation of the PAB spacer, resulting in the release of free vinblastine into the cytoplasm. Vinblastine then exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[3]

Conclusion

This compound represents a highly engineered and effective component for the construction of antibody-drug conjugates. Its design, incorporating a stable linker with a specific enzymatic cleavage site, allows for the targeted delivery and controlled release of a potent cytotoxic agent. This technical guide provides a foundational understanding of its chemical structure, properties, synthesis, and mechanism of action, which is essential for researchers and scientists working on the development of next-generation cancer therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

Vinblastine as a Payload for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Vinblastine, a member of the vinca alkaloid family of microtubule inhibitors, has long been a cornerstone of chemotherapy regimens. Its potent antimitotic activity makes it an attractive candidate for use as an ADC payload, offering the potential for targeted delivery to tumor cells while minimizing systemic toxicity. This technical guide provides an in-depth overview of vinblastine as an ADC payload, covering its mechanism of action, conjugation strategies, and preclinical evaluation.

Mechanism of Action

Vinblastine exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[1] Specifically, it binds to β-tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1]

The induction of apoptosis by vinblastine involves complex signaling pathways. One key pathway involves the Bcl-2 family of proteins. Vinblastine treatment can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, tipping the cellular balance towards apoptosis. Additionally, the NF-κB signaling pathway has been implicated in mediating vinblastine-induced apoptosis.

Signaling Pathway of Vinblastine-Induced Apoptosis

The following diagram illustrates the key steps in the signaling cascade initiated by a vinblastine-based ADC, leading to apoptosis.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Role of the PAB Spacer in Val-Cit Linkers

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB linker system represents a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of highly potent cytotoxic agents to cancer cells. At the heart of this system lies the p-aminobenzyl (PAB) spacer, a critical component that dictates the stability, efficacy, and ultimate therapeutic window of the ADC. This technical guide provides a comprehensive exploration of the PAB spacer's function, the quantitative data underpinning its performance, and detailed experimental protocols for its evaluation.

The Core Function of the PAB Spacer: A Self-Immolative Bridge

The primary role of the PAB spacer is to act as a stable, self-immolative bridge between the enzymatically cleavable valine-citrulline (Val-Cit) dipeptide and the cytotoxic payload.[1] This design ensures that the potent drug remains inactive and securely attached to the antibody as it circulates in the bloodstream, minimizing off-target toxicity.[1]

Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome, an organelle rich in proteases such as Cathepsin B.[2] Cathepsin B specifically recognizes and cleaves the amide bond between the citrulline residue and the PAB spacer.[3][4] This enzymatic cleavage is the trigger for a cascade of events orchestrated by the PAB spacer.

The cleavage unmasks a free amine on the PAB group, initiating a rapid and spontaneous 1,6-elimination reaction.[5] This "self-immolation" results in the fragmentation of the spacer, releasing the cytotoxic payload in its original, unmodified, and fully active form.[1][4] This traceless release mechanism is crucial for maximizing the drug's efficacy once inside the cancer cell.

Quantitative Data on Linker Stability and Cleavage

The stability of the Val-Cit-PAB linker is paramount to the safety and efficacy of an ADC. Premature cleavage in systemic circulation can lead to off-target toxicity and a reduced therapeutic index. The following tables summarize key quantitative data on the stability and enzymatic cleavage of Val-Cit-PAB linkers from various studies.

Table 1: Plasma Stability of Val-Cit-PAB-MMAE ADCs

| Plasma Source | Incubation Time | % MMAE Release | Reference |

| Human | 6 days | < 1% | [2][6] |

| Cynomolgus Monkey | 6 days | < 1% | [2] |

| Rat | 6 days | 2.5% | [2][6] |

| Mouse | 6 days | ~25% | [6] |

| Human | 28 days | No significant degradation | [7] |

| Mouse (BALB/c) | 14 days | > 95% | [7] |

Note: MMAE (monomethyl auristatin E) is a common cytotoxic payload. The higher release in rodent plasma is attributed to the activity of carboxylesterase Ces1C.[8][9][10]

Table 2: Half-Life of vc-MMAE ADCs in Human Plasma

| ADC Analyte | Mean Terminal Half-Life | Reference |

| Antibody-conjugated MMAE (acMMAE) | 3.8 - 6.2 days | [11] |

| Total Antibody | 3.9 - 10.7 days | [11] |

| Unconjugated MMAE | 3.0 - 5.0 days | [11] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs featuring Val-Cit-PAB linkers.

Synthesis of Fmoc-Val-Cit-PAB-PNP**

This protocol describes a common method for synthesizing a key building block for Val-Cit-PAB linkers.

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Synthesis of Fmoc-Val-Cit-PAB:

-

Dissolve p-aminobenzyl alcohol in a mixture of dichloromethane and methanol.

-

Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the solution at room temperature.[12]

-

After a brief stirring, add Fmoc-Val-Cit-OH to the mixture.[12]

-

Stir the reaction at room temperature for approximately 18 hours.[12]

-

Remove the solvents under vacuum.

-

Purify the residue by trituration with diethyl ether to obtain Fmoc-Val-Cit-PAB as a solid.[12]

-

-

Synthesis of Fmoc-Val-Cit-PAB-PNP:

-

Dissolve the synthesized Fmoc-Val-Cit-PAB in anhydrous DMF under a nitrogen atmosphere.[13]

-

Add bis(4-nitrophenyl) carbonate and DIPEA to the solution.[13]

-

Stir the reaction at room temperature for 1 hour.[13]

-

Precipitate the product by adding diethyl ether.[13]

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP.[13]

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of premature drug release in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, cynomolgus monkey, rat, or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Acetonitrile with 0.1% formic acid

-

Protein A or G magnetic beads

-

LC-MS system

Procedure:

-

Incubate the ADC sample in the desired plasma at 37°C.[2][14]

-

At various time points (e.g., 0, 1, 2, 3, 5, 7 days), collect aliquots of the plasma mixture.[15][16]

-

Stop the reaction by adding cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[7]

-

Centrifuge the samples and collect the supernatant for analysis of released payload by LC-MS.[14]

-

Alternatively, capture the intact ADC from the plasma samples using Protein A or G magnetic beads.[15]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time.[15][16]

In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the linker to enzymatic cleavage in a simulated lysosomal environment.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human Cathepsin B (purified)

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)

-

Reaction quenching solution (e.g., protease inhibitor cocktail or heat inactivation)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the ADC in the assay buffer.[4][17]

-

Activate Cathepsin B according to the manufacturer's instructions.

-

Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM) and ADC concentration in the micromolar range (e.g., 1 µM).[4]

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]

-

Quench the reaction.[17]

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.[4][17]

-

Include a control with the ADC in the buffer without the enzyme to assess non-enzymatic degradation.

Signaling Pathways and Experimental Workflows

The Val-Cit-PAB linker is a key component of many successful ADCs, including those targeting the HER2 pathway, which is implicated in several cancers.

The development and evaluation of an ADC is a multi-step process, from initial design to in vivo efficacy studies.

Conclusion

The PAB spacer is an indispensable component of the Val-Cit linker system, acting as a molecular gatekeeper that ensures the stability of the ADC in circulation and the efficient, traceless release of the cytotoxic payload within target cancer cells. Its self-immolative mechanism is a testament to elegant chemical design that has paved the way for the development of highly effective and targeted cancer therapies. A thorough understanding of its function, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued innovation and success of next-generation antibody-drug conjugates.

References

- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

- 13. FMoc-Val-Cit-PAB-PNP synthesis - chemicalbook [chemicalbook.com]

- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. ADC Plasma Stability Assay [iqbiosciences.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

MC-Val-Cit-PAB-vinblastine for targeted cancer therapy

An In-depth Technical Guide to MC-Val-Cit-PAB-vinblastine for Targeted Cancer Therapy

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The this compound drug-linker is a sophisticated system designed for the development of next-generation ADCs. This guide details the core components, mechanism of action, and critical experimental protocols for the evaluation of ADCs utilizing this conjugate. It provides a technical framework for researchers engaged in the discovery and preclinical development of novel cancer therapeutics. While specific quantitative data for an ADC utilizing this exact linker-payload combination is not widely available in public literature, this document presents representative data from ADCs with similar components to illustrate expected performance metrics.

Introduction: The Architecture of an Advanced ADC

The efficacy of an ADC is contingent on the synergy of its three components: a target-selective monoclonal antibody (mAb), a potent cytotoxic payload, and a linker that connects them. The linker is a critical determinant of the ADC's therapeutic index, requiring high stability in systemic circulation to prevent premature payload release and efficient cleavage within the target cancer cell. The this compound system exemplifies an advanced, cleavable linker-drug combination designed to meet these requirements.

-

Monoclonal Antibody (mAb): The targeting element that binds to a specific tumor-associated antigen, ensuring selective delivery.

-

MC-Val-Cit-PAB Linker: A multi-component linker featuring:

-

MC (Maleimidocaproyl): A commonly used spacer that provides a stable attachment point to cysteine residues on the mAb.

-

Val-Cit (Valine-Citrulline): A dipeptide motif specifically designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[1]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon Val-Cit cleavage, spontaneously releases the attached payload in its unmodified, active form.[2]

-

-

Vinblastine (Payload): A potent vinca alkaloid that inhibits cell division by disrupting microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis.[3]

Mechanism of Action: From Systemic Circulation to Cellular Kill

The therapeutic strategy of an this compound ADC is a multi-step process designed for maximal tumor-specific cytotoxicity while minimizing off-target effects.

-

Targeting & Binding: The ADC circulates systemically until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.

-

Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by a low-pH environment.

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[4]

-

Payload Release: The cleavage of the Val-Cit amide bond initiates a spontaneous 1,6-elimination reaction within the PAB spacer, leading to the traceless release of the active vinblastine payload into the cytoplasm.[2]

-

Cytotoxicity: The released vinblastine binds to tubulin, preventing the formation of microtubules. This disruption of the cellular cytoskeleton arrests the cell in the M-phase of the cell cycle, ultimately triggering apoptosis.[3]

Caption: Mechanism of action for a this compound ADC.

Data Presentation: Representative Preclinical Performance

While comprehensive preclinical data for an ADC constructed with the exact this compound conjugate are not publicly available, the following tables summarize representative data from ADCs with similar components. This data serves to illustrate the typical potency and efficacy expected from this class of targeted therapeutics.

Table 1: Representative In Vitro Cytotoxicity of Val-Cit-Linker ADCs This table shows example IC₅₀ values for ADCs using the Val-Cit linker with different microtubule inhibitor payloads against various cancer cell lines. Potency is often in the low nanomolar to picomolar range.

| Cell Line | Target Antigen | Payload | Representative IC₅₀ (ng/mL) |

| IGROV1 | Folate Receptor α | Eribulin | ~1.5 |

| NCI-N87 | HER2 | MMAE | 13 - 50 |

| BT-474 | HER2 | MMAE | 13 - 50 |

| MDA-MB-453 | HER2 (low) | MMAF | 25 - 80 |

| Data is illustrative and compiled from studies on farletuzumab-eribulin and trastuzumab-MMAE/MMAF ADCs to show typical potency ranges.[5][6] |

Table 2: Representative In Vivo Efficacy of Vinblastine/Vincristine-Based ADCs This table presents conceptual in vivo outcomes for ADCs carrying vinca alkaloids, where significant tumor growth inhibition (TGI) is a key endpoint.

| Animal Model | Tumor Type | ADC Target | Dosing Regimen | Representative Outcome |

| Xenograft Mouse | Breast Cancer (HER2+) | HER2 | Single Dose, IV | Complete Tumor Regression |

| Xenograft Mouse | Neuroblastoma | VEGF Receptor-2 | Continuous Low-Dose | Sustained Tumor Regression |

| Data is illustrative and based on outcomes reported for trastuzumab-vincristine and low-dose vinblastine combination therapies to demonstrate potential in vivo efficacy.[5] |

Table 3: Representative Pharmacokinetic (PK) Parameters of Vinca Alkaloids This table shows typical PK values for vinca alkaloids, highlighting their clearance and half-life characteristics, which are important considerations for ADC design.

| Compound | Total Plasma Clearance (L/h/kg) | Apparent Elimination Half-life (h) |

| Vindesine | 0.53 | 23.2 |

| Vinorelbine (Navelbine) | 0.72 | 39.5 |

| Data is for related vinca alkaloids as direct PK data for the ADC is unavailable. |

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of any ADC. Below are methodologies for key assays.

Protocol: In Vitro Cytotoxicity Assay (MTT/XTT-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC in antigen-positive cancer cell lines.

Materials:

-

Target antigen-positive and -negative cell lines

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

This compound ADC stock solution

-

Control Antibodies (non-targeting ADC, unconjugated mAb)

-

Free vinblastine drug

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

-

Viability Reagent Addition:

-

For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

-

For XTT: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions, add it to each well, and incubate for 2-4 hours.

-

-

Formazan Measurement:

-

For MTT: Carefully aspirate the medium and add 150 µL of solubilization solution. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

For XTT: The formazan product is soluble; no solubilization step is needed.

-

-

Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT; 450-500 nm for XTT).

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot viability against the logarithm of ADC concentration and fit the data using a four-parameter logistic (4PL) model to determine the IC₅₀ value.

Caption: General workflow for an in vitro ADC cytotoxicity assay.

Protocol: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

-

Human tumor cell line (antigen-positive)

-

This compound ADC

-

Vehicle control and other control articles

-

Sterile PBS and syringes

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume (Volume = 0.5 × Length × Width²) and body weight regularly.

-

Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, ADC at various doses, control mAb).

-

ADC Administration: Administer the ADC and controls, typically via intravenous (IV) injection, according to the predetermined dosing schedule (e.g., single dose, or once weekly for 3 weeks).

-

Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study. Body weight is a key indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is typically reported as percent Tumor Growth Inhibition (%TGI).

-

Pathological Analysis: At termination, tumors and key organs may be harvested for further analysis (e.g., immunohistochemistry) to assess target engagement and off-target effects.

Protocol: Bioanalytical Quantification of Released Vinblastine

Objective: To quantify the concentration of free vinblastine in plasma samples from PK studies using LC-MS/MS.

Materials:

-

Plasma samples from ADC-treated animals

-

Vinblastine and deuterated-vinblastine (internal standard) analytical standards

-

Protein precipitation solvent (e.g., acetonitrile)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 analytical column

Methodology:

-

Sample Preparation: Thaw plasma samples. To a small aliquot (e.g., 50 µL), add the internal standard and protein precipitation solvent. Vortex to mix and centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Use a C18 column with a gradient elution (e.g., water and acetonitrile with formic acid) to separate vinblastine from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for vinblastine and its internal standard.

-

-

Quantification: Generate a calibration curve using standards of known vinblastine concentrations. Quantify vinblastine in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve. The typical linear range for such an assay is approximately 0.025 to 10 ng/mL.

Conclusion and Future Directions

The this compound drug-linker conjugate is a highly promising platform for the development of targeted cancer therapies. Its design leverages a clinically validated, enzyme-cleavable linker strategy with a well-characterized and potent microtubule inhibitor. The success of ADCs built upon this platform will depend on careful target selection, optimization of the drug-to-antibody ratio (DAR), and a thorough understanding of its pharmacokinetic and toxicological profiles. Future research should focus on generating comprehensive preclinical data packages for specific antibody conjugates to validate the therapeutic potential of this system and guide its translation into clinical trials.

References

Biophysical Properties of MC-Val-Cit-PAB-vinblastine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-vinblastine. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.

Core Biophysical and Chemical Properties

This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It combines the potent microtubule-inhibiting agent, vinblastine, with a cleavable linker system to ensure controlled drug release at the tumor site. The following table summarizes its key biophysical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇₄H₉₇N₁₀O₁₅ | [1][2] |

| Molecular Weight | 1366.62 g/mol | [1][2][3][4] |

| CAS Number | 2055896-92-7 | [1][2][5][6] |

| Appearance | White to light brown solid | [7] |

| Purity | Typically ≥95% | [3] |

| Solubility | ||

| In Vitro | ≥ 100 mg/mL in DMSO< 0.1 mg/mL in H₂O (insoluble) | [1][2] |

| In Vivo Formulation | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline | [1][2][7] |

| Lipophilicity (LogP) | Estimated > 4.0 | [8] |

| Storage Conditions | ||

| Solid | 4°C, sealed, away from moisture and light | [1][2] |

| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month | [5][7] |

Mechanism of Action and Cleavage

The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step process that begins with antibody-mediated delivery and culminates in the cytotoxic action of vinblastine.

Vinblastine's Inhibition of Microtubule Polymerization

Vinblastine, the cytotoxic payload, functions as a potent inhibitor of microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and disrupts their assembly.[9][10][11] This interference with microtubule formation leads to cell cycle arrest in the M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][11][12]

Enzymatic Cleavage of the Val-Cit Linker

The MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol) linker is designed to be stable in the bloodstream and release the vinblastine payload specifically within the target cancer cells.[] After the ADC is internalized into the cell's lysosomes, the dipeptide Val-Cit portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[14][15][16] This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active vinblastine drug.

Experimental Protocols

The following section outlines detailed methodologies for key experiments to characterize the biophysical properties of this compound and ADCs derived from it.

Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Objective: To determine the average number of drug-linker molecules conjugated to an antibody.

Methodology:

-

Sample Preparation:

-

Reduce the ADC sample (typically 50-100 µg) by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.

-

Incubate the mixture at 37°C for 30 minutes to separate the antibody's light and heavy chains.

-

-

HPLC Analysis:

-

Inject the reduced sample into a reverse-phase HPLC (RP-HPLC) system equipped with a suitable column (e.g., C4 or C8).

-

Use a gradient elution with two mobile phases:

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Run a linear gradient from approximately 20% to 80% Mobile Phase B over 30-40 minutes.

-

Monitor the elution profile using a UV detector at 280 nm (for the protein) and a wavelength specific to the drug-linker if available.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the unconjugated light and heavy chains, and the drug-conjugated light and heavy chains.

-

Calculate the DAR based on the relative peak areas and the number of conjugation sites on each chain.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC₅₀ value) of the ADC on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Plate cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the cells at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free vinblastine in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

-

Incubate the plate for a period of 72 to 120 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][14]

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10][14]

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.

-

Stability Assessment under Thermal and pH Stress

Objective: To evaluate the physical stability of the ADC under stressed conditions.

Methodology:

-

Sample Preparation:

-

Prepare aliquots of the ADC in different buffer systems with varying pH values (e.g., pH 5.0, 6.0, and 7.4).

-

For thermal stress, incubate the ADC samples at elevated temperatures (e.g., 40°C and 50°C) for different time points (e.g., 1, 2, and 4 weeks). A control sample should be stored at the recommended temperature (e.g., 4°C).

-

-

Analysis of Aggregation:

-

Analyze the stressed and control samples using size-exclusion chromatography (SEC-HPLC) to monitor the formation of high molecular weight species (aggregates) and fragments.

-

A suitable SEC column is used with an isocratic mobile phase (e.g., phosphate-buffered saline).

-

Monitor the elution profile at 280 nm.

-

-

Analysis of Charge Variants:

-

Use ion-exchange chromatography (IEX) to assess changes in the charge heterogeneity of the ADC, which can indicate chemical degradation.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample to quantify the percentage of aggregates, fragments, and any new charge variants.

-

Determine the degradation rates under different conditions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biophysical characterization of an antibody-drug conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. liposomes.ca [liposomes.ca]

- 9. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 15. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-vinblastine to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the potency of a small molecule drug, ADCs can enhance the therapeutic window of the payload, minimizing systemic toxicity while maximizing efficacy at the tumor site. This document provides a detailed protocol for the conjugation of MC-Val-Cit-PAB-vinblastine to a monoclonal antibody.

The drug-linker complex consists of:

-

Vinblastine: A potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis.[1]

-

MC-Val-Cit-PAB Linker: A system comprising:

-

MC (Maleimidocaproyl): A maleimide group that enables covalent conjugation to free thiol groups on the antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[2][] This ensures targeted release of the payload within the cancer cell.

-

PAB (p-aminobenzylcarbamate): A self-immolative spacer that facilitates the efficient release of the active vinblastine molecule following Val-Cit cleavage.[2]

-

This protocol outlines the necessary steps for antibody preparation, conjugation, purification of the resulting ADC, and characterization with a focus on determining the drug-to-antibody ratio (DAR).

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.

References

Application Notes and Protocols for Cell-Based Assays of Vinblastine ADCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential cell-based assays for evaluating the efficacy and mechanism of action of vinblastine-based Antibody-Drug Conjugates (ADCs). Detailed protocols for key experiments are included to facilitate the assessment of ADC performance in preclinical studies.

Introduction to Vinblastine ADCs

Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a payload, in this case, vinblastine.[1][2] Vinblastine, a vinca alkaloid, functions by binding to tubulin and inhibiting the assembly of microtubules.[3][4] This disruption of microtubule dynamics leads to M-phase specific cell cycle arrest and ultimately induces apoptosis in cancer cells.[3][5] The efficacy of a vinblastine ADC is contingent on a series of events including binding to the target antigen on the tumor cell surface, internalization of the ADC-antigen complex, trafficking to the lysosome, and the subsequent release of the vinblastine payload.[6]

This document outlines key cell-based assays to interrogate each step of this process:

-

Cytotoxicity and Viability Assays: To determine the potency of the ADC in killing target cancer cells.

-

Internalization Assays: To confirm that the ADC is being taken up by the target cells.

-

Bystander Effect Assays: To assess the ability of the released vinblastine to kill neighboring antigen-negative cells.

-

Apoptosis Assays: To confirm that the ADC induces programmed cell death.

I. Cytotoxicity and Viability Assays

Cytotoxicity assays are fundamental for screening promising ADC candidates and predicting their in vivo efficacy.[7][8] These assays measure the reduction in cell viability upon exposure to the ADC.

A. Key Concepts

-

IC50 Value: The concentration of an ADC that inhibits the growth of a cell population by 50%. It is a standard measure of ADC potency.

-

Payload-dependent Toxicity: For tubulin inhibitors like vinblastine, a longer incubation time (e.g., 72-96 hours) is often necessary to observe the full cytotoxic effect.[7]

B. Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[9][10]

Experimental Protocol: CellTiter-Glo® Assay

Materials:

-

Target antigen-positive and negative cancer cell lines

-

Vinblastine ADC

-

Control antibody (without the drug)

-

Complete cell culture medium

-

96-well white, clear-bottom assay plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the vinblastine ADC and control antibody in complete culture medium.

-

Remove the old media from the wells and add 100 µL of the prepared ADC or control solutions to the respective wells.

-

Include wells with untreated cells as a negative control.

-

Incubate the plate at 37°C for 72-96 hours.[7]

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measure the luminescence using a plate reader.[10]

-

-

Data Analysis:

-

Subtract the background luminescence (wells with medium only).

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the cell viability (%) against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

-

Data Presentation: Cytotoxicity of a Vinblastine ADC

| Treatment Group | Concentration (nM) | Cell Viability (%) |

| Untreated Control | 0 | 100 |

| Vinblastine ADC | 0.1 | 85.2 |

| Vinblastine ADC | 1 | 62.5 |

| Vinblastine ADC | 10 | 48.7 |

| Vinblastine ADC | 100 | 15.3 |

| Vinblastine ADC | 1000 | 2.1 |

| Control Antibody | 1000 | 98.6 |

II. ADC Internalization Assays

The internalization of an ADC is a prerequisite for the release of its cytotoxic payload.[12][13] These assays are crucial for selecting antibodies that are efficiently endocytosed upon antigen binding.[14]

A. Key Concepts

-

Receptor-Mediated Endocytosis: The primary mechanism for ADC internalization, where the binding of the ADC to its target antigen triggers the cell to engulf the ADC-antigen complex.[14]

-

pH-Sensitive Dyes: These dyes, such as pHrodo, are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the endosomes and lysosomes, providing a direct measure of internalization.[15][16]

B. Recommended Assay: pHrodo Dye-Based Internalization Assay

This method allows for the real-time kinetic analysis of ADC internalization in live cells.[17]

Experimental Protocol: pHrodo-Based Internalization Assay

Materials:

-

Target antigen-positive and negative cancer cell lines

-

Vinblastine ADC

-

pHrodo iFL Red STP Ester (or similar pH-sensitive dye)

-

Labeling buffer (e.g., PBS, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Live-cell imaging system or flow cytometer

-

Hoechst 33342 (for nuclear staining)

Procedure:

-

ADC Labeling:

-

Label the vinblastine ADC with the pH-sensitive dye according to the manufacturer's instructions.

-

Remove unconjugated dye using a size-exclusion chromatography column.

-

-

Cell Treatment:

-

Seed cells in a 96-well imaging plate or appropriate culture vessel and allow them to attach overnight.

-

Treat the cells with the pHrodo-labeled vinblastine ADC at a suitable concentration.

-

Include a negative control of labeled, non-targeting IgG.

-

-

Imaging and Analysis:

-

Acquire images at various time points (e.g., 0, 2, 4, 8, 24 hours) using a live-cell imaging system equipped for fluorescence microscopy.[18]

-

Counterstain the nuclei with Hoechst 33342 for cell segmentation.

-

Quantify the intracellular fluorescence intensity of the pHrodo dye over time. An increase in fluorescence indicates internalization into acidic compartments.[16]

-

Alternatively, analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

-

Data Presentation: Quantification of ADC Internalization

| Time (hours) | Mean Fluorescence Intensity (Antigen-Positive Cells) | Mean Fluorescence Intensity (Antigen-Negative Cells) |

| 0 | 150 | 145 |

| 2 | 850 | 160 |

| 4 | 2500 | 180 |

| 8 | 6200 | 210 |

| 24 | 15500 | 250 |

III. Bystander Effect Assays

The bystander effect occurs when the cytotoxic payload released from the target cancer cell diffuses into the surrounding microenvironment and kills neighboring antigen-negative cells.[19] This is a critical mechanism for enhancing the therapeutic efficacy of ADCs, especially in heterogeneous tumors.[20]

A. Key Concepts

-

Co-culture System: A method where antigen-positive and antigen-negative cells are grown together to mimic a heterogeneous tumor environment.[21]

-

Conditioned Medium Transfer: An assay to determine if the cytotoxic agent is released into the medium and can kill cells without direct cell-to-cell contact.[22]

B. Recommended Assay: Co-Culture Bystander Killing Assay

This assay directly visualizes and quantifies the killing of antigen-negative cells in the presence of antigen-positive cells treated with the ADC.

Experimental Protocol: Co-Culture Bystander Killing Assay

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (engineered to express a fluorescent protein, e.g., GFP)[8]

-

Vinblastine ADC

-

Control ADC (non-cleavable linker or non-permeable payload)

-

Live-cell imaging system

-

Propidium Iodide (PI) or another dead-cell stain

Procedure:

-

Cell Seeding:

-

Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well imaging plate at a defined ratio (e.g., 1:1).[20]

-

Allow the cells to attach overnight.

-

-

ADC Treatment:

-

Treat the co-culture with the vinblastine ADC and a control ADC at a concentration that is cytotoxic to the antigen-positive cells but not directly to the antigen-negative cells.[21]

-

Include an untreated co-culture as a control.

-

-

Imaging and Analysis:

-

Acquire images of both the GFP channel (for antigen-negative cells) and a brightfield or phase-contrast channel at regular intervals for 72-96 hours.

-

Add a dead-cell stain like PI to the media to visualize cell death in real-time.

-

Quantify the number of viable GFP-positive cells over time in the treated versus untreated wells. A decrease in the number of viable GFP-positive cells in the presence of the vinblastine ADC indicates a bystander effect.[20]

-

Data Presentation: Bystander Killing of Antigen-Negative Cells

| Time (hours) | % Viable Antigen-Negative Cells (Untreated) | % Viable Antigen-Negative Cells (Control ADC) | % Viable Antigen-Negative Cells (Vinblastine ADC) |

| 0 | 100 | 100 | 100 |

| 24 | 102 | 98 | 95 |

| 48 | 105 | 96 | 75 |

| 72 | 110 | 95 | 48 |

| 96 | 115 | 94 | 22 |

IV. Apoptosis Assays

Vinblastine induces apoptosis, and confirming this mechanism of cell death is crucial for characterizing the ADC's mode of action.[23][24]

A. Key Concepts

-

Annexin V: A protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25]

-

Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[26]

B. Recommended Assay: Annexin V/PI Staining by Flow Cytometry

This assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[27]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Target antigen-positive cancer cell line

-

Vinblastine ADC

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the vinblastine ADC at its IC50 concentration for a predetermined time (e.g., 48 hours).

-

Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate controls to set up compensation and gates for:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Data Presentation: Apoptosis Induction by Vinblastine ADC

| Cell Population | % of Cells (Untreated) | % of Cells (Vinblastine ADC Treated) |

| Viable (Annexin V- / PI-) | 95.1 | 35.8 |

| Early Apoptotic (Annexin V+ / PI-) | 2.3 | 42.5 |

| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 1.5 | 18.9 |

| Necrotic (Annexin V- / PI+) | 1.1 | 2.8 |

V. Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. Antibody Drug Conjugate - Cellomatics Biosciences [cellomaticsbio.com]

- 2. Antibody Drug Conjugate Discovery and Development [promega.com]

- 3. Vinblastine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]

- 13. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 14. precisionantibody.com [precisionantibody.com]

- 15. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. revvity.com [revvity.com]

- 18. njbio.com [njbio.com]

- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 20. agilent.com [agilent.com]

- 21. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoptosis Protocols | USF Health [health.usf.edu]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of MC-Val-Cit-PAB-Vinblastine ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker to conjugate vinblastine, a potent microtubule inhibitor.

The MC-Val-Cit-PAB linker is a protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[1] Vinblastine exerts its cytotoxic effect by binding to tubulin and disrupting microtubule polymerization, which leads to mitotic arrest and apoptosis of rapidly dividing cancer cells.

Due to the limited availability of published in vivo efficacy studies for an ADC with the specific MC-Val-Cit-PAB-vinblastine conjugate, the following protocols are adapted from established methodologies for similar ADCs and vinblastine-based therapies. These guidelines will enable researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of their vinblastine-based ADCs.

Mechanism of Action and Signaling Pathway

The this compound ADC targets a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome. The Val-Cit dipeptide within the linker is cleaved by lysosomal proteases, such as Cathepsin B, leading to the release of the PAB-vinblastine moiety, which then liberates the active vinblastine drug.

Released vinblastine binds to β-tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule dynamics arrests the cell cycle at the G2/M phase, preventing the formation of the mitotic spindle and ultimately inducing apoptosis.

Experimental Protocols

The following protocols are provided as a general framework. Specific parameters such as cell line, animal strain, and dosing regimen should be optimized for each particular ADC and tumor model.

Cell Line-Derived Xenograft (CDX) Model Establishment

A widely used approach for evaluating ADC efficacy is the use of xenograft models where human cancer cells are implanted into immunocompromised mice.[3]

Materials:

-

Human cancer cell line expressing the target antigen

-

Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Sterile PBS and syringes

Protocol:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 107 cells/mL).

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

-

Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

In Vivo Efficacy Study

This protocol is adapted from a study on continuous low-dose vinblastine therapy in combination with a targeted antibody.

Materials:

-

Tumor-bearing mice (from Protocol 2.1)

-

This compound ADC

-

Vehicle control (e.g., sterile saline or PBS)

-

Dosing syringes

-

Calipers and analytical balance

Protocol:

-

Dose Preparation:

-

Reconstitute the lyophilized ADC in the appropriate vehicle to the desired stock concentration.

-

Further dilute the stock solution to the final dosing concentrations on the day of administration. A preparation of a working solution for in vivo experiments could involve adding a DMSO stock solution to PEG300, followed by Tween-80 and saline.[4]

-

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., PBS)

-

Group 2: Non-targeting ADC control (if available)

-

Group 3: this compound ADC (low dose)

-

Group 4: this compound ADC (high dose)

-

Group 5: Positive control (e.g., free vinblastine at its maximum tolerated dose)

-

-

Administration:

-

Administer the ADC, controls, and vehicle via intravenous (IV) injection (tail vein) or intraperitoneal (IP) injection. The route of administration should be consistent across all groups.

-

Dosing frequency can be, for example, once every 3 days.

-

-

Monitoring:

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Record the body weight of each animal at the time of tumor measurement to monitor for toxicity.

-

Observe the animals for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or when a pre-defined time point is reached.

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Presentation

Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Q3D | 0 | |

| Non-targeting ADC | X | Q3D | ||

| This compound ADC | Low Dose (Y) | Q3D | ||

| This compound ADC | High Dose (Z) | Q3D | ||

| Free Vinblastine | MTD | Q3D |

SEM: Standard Error of the Mean; Q3D: Every 3 days; MTD: Maximum Tolerated Dose

Table 2: Survival Analysis

| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan |

| Vehicle Control | - | 0 | |

| Non-targeting ADC | X | ||

| This compound ADC | Low Dose (Y) | ||

| This compound ADC | High Dose (Z) | ||

| Free Vinblastine | MTD |

Table 3: Toxicity Assessment

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Notable Clinical Signs of Toxicity |

| Vehicle Control | - | None | |

| Non-targeting ADC | X | ||

| This compound ADC | Low Dose (Y) | ||

| This compound ADC | High Dose (Z) | ||

| Free Vinblastine | MTD |

Conclusion

The protocols and data presentation templates provided in these application notes offer a comprehensive guide for the preclinical in vivo evaluation of this compound ADCs. While the specific ADC conjugate of interest lacks extensive published data, the methodologies outlined here, adapted from established practices with similar constructs, provide a robust framework for assessing anti-tumor efficacy and toxicity. Careful optimization of experimental parameters and meticulous data collection will be crucial for determining the therapeutic potential of novel vinblastine-based ADCs.

References

- 1. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of biopharmaceuticals, combining the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs.[1] This targeted delivery approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. The complex and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical techniques to ensure their quality, safety, and efficacy.[2] Critical quality attributes (CQAs) that must be thoroughly characterized include the drug-to-antibody ratio (DAR), drug load distribution, purity, presence of aggregates, and the stability of the drug-linker conjugate.[3]

This document provides detailed application notes and experimental protocols for the key analytical techniques used in ADC characterization, tailored for researchers, scientists, and drug development professionals.

Core Analytical Techniques for ADC Characterization

A multi-faceted analytical approach is crucial for the comprehensive characterization of ADCs. The primary techniques employed assess various aspects of the ADC's structure and function. The logical relationship between these techniques in a typical characterization workflow is illustrated below.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that directly influences the ADC's potency and therapeutic window. An optimal DAR is essential, as a low DAR may result in reduced efficacy, while a high DAR can lead to poor pharmacokinetics and increased toxicity. The distribution of drug molecules across the antibody population is also a key quality attribute.

Key Analytical Techniques for DAR Determination

| Technique | Principle | Information Provided | Advantages | Limitations |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The addition of a hydrophobic drug increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs. | Average DAR, drug load distribution, and presence of unconjugated antibody. | Mild, non-denaturing conditions preserve the native protein structure. | Not directly compatible with MS due to high salt concentrations in the mobile phase. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains. | Average DAR by analyzing drug load on individual chains. | Compatible with MS. Good resolution for cysteine-linked ADCs. | Denaturing conditions may not be suitable for all ADCs. Not ideal for heterogeneous lysine-linked ADCs.[4] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact ADC or its subunits. | Precise average DAR, drug load distribution, and identification of different drug-loaded species. | High accuracy and specificity. Can provide information on conjugation sites. | Can be complex to interpret for heterogeneous samples. Sample preparation can be critical.[5] |

Experimental Protocols

This protocol describes a generic method for determining the average DAR and drug load distribution of a cysteine-linked ADC.

Materials:

-

ADC Sample: 1 mg/mL in formulation buffer.

-

Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

-

HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar.

-

HPLC System: Agilent 1260 Infinity II Bio-inert LC or equivalent.

Procedure:

-

Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5 column volumes at a flow rate of 0.8 mL/min.

-

Injection: Inject 10-20 µg of the prepared ADC sample.

-

Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.8 mL/min.

-

Data Acquisition: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Expected Results: A chromatogram showing separated peaks corresponding to the unconjugated antibody (DAR0) and the various drug-conjugated species (e.g., DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs). For example, analysis of brentuximab vedotin typically yields a calculated DAR of approximately 3.7.[6]

This protocol is suitable for determining the DAR of cysteine-linked ADCs by analyzing the drug load on the light and heavy chains.

Materials:

-

ADC Sample: 2-3 mg/mL in PBS.

-

Reduction Buffer: 7.2 M Guanidine-HCl, 0.3 M Sodium Acetate, pH 5.3.

-

Reducing Agent: 1 M Tris(2-carboxyethyl)phosphine (TCEP).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

RP-HPLC Column: Agilent AdvanceBio mAb C4, 2.1 x 150 mm, 3.5 µm or similar.

-

HPLC System: Agilent 1200 HPLC system or equivalent.

Procedure:

-

Sample Reduction:

-

Dilute the ADC sample to 0.5 mg/mL in the Reduction Buffer.

-

Add TCEP to a final concentration of 10 mM.

-

Incubate at 37°C for 15 minutes with shaking.[7]

-

-

Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min at 80°C.

-

Injection: Inject approximately 2 µg of the reduced sample.

-

Chromatographic Separation: Apply a linear gradient from 30% to 45% Mobile Phase B over 15 minutes.[7]

-

Data Acquisition: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. Calculate the average DAR based on the relative abundance of each species.

ADC Purity and Aggregation

The conjugation process can lead to the formation of aggregates and fragments, which are critical quality attributes that can impact the ADC's efficacy and immunogenicity.

Key Analytical Techniques for Purity and Aggregation

| Technique | Principle | Information Provided | Advantages | Limitations |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute before smaller molecules (monomers and fragments). | Quantitation of high molecular weight species (aggregates) and low molecular weight species (fragments). | Robust and widely used method. Can be performed under non-denaturing conditions. | Can be susceptible to non-specific interactions between the ADC and the column stationary phase.[5] |

| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates proteins based on their molecular weight under denaturing conditions. | Purity assessment, detection of fragments and impurities. | High resolution and requires small sample volumes. | Denaturing conditions may not be suitable for all ADCs. |

Experimental Protocols

This protocol provides a general method for quantifying aggregates in an ADC sample.

Materials:

-

ADC Sample: 1 mg/mL in formulation buffer.

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

-

SEC Column: TSKgel G3000SWxl (7.8 x 300 mm, 5 µm) or similar.

-

UHPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.

Procedure:

-

Sample Preparation: The ADC sample is typically analyzed directly without further dilution. If necessary, dilute to 1 mg/mL with the mobile phase.

-

Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Injection: Inject 20 µL of the ADC sample.

-

Chromatographic Separation: Perform an isocratic elution with the mobile phase for 30 minutes.

-

Data Acquisition: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.

Expected Results: A chromatogram with a major peak for the ADC monomer and smaller peaks for aggregates (eluting earlier) and fragments (eluting later). For many commercial ADCs, the aggregate level is typically below 2%.

This protocol describes the analysis of ADC purity under non-reducing conditions.

Materials:

-

ADC Sample: 1 mg/mL.

-

Sample Buffer: SDS-MW sample buffer.

-

Alkylating Agent: 1 M Iodoacetamide (IAM).

-

CE-SDS System: Beckman Coulter PA 800 Plus or equivalent.

-

CE-SDS Gel Buffer and Capillary: As per manufacturer's kit.

Procedure:

-

Sample Preparation:

-

Mix the ADC sample with the sample buffer.

-

Add IAM to a final concentration of 50 mM.

-

Incubate at 70°C for 10 minutes.

-

-

Instrument Setup: Follow the manufacturer's instructions for setting up the CE-SDS instrument, including capillary conditioning.

-

Injection: Inject the prepared sample electrokinetically.

-

Separation: Apply the separation voltage as recommended by the manufacturer.

-

Data Acquisition: Detect the separated species by UV at 220 nm.

-

Data Analysis: Analyze the electropherogram to determine the percentage of the main peak (intact ADC) and any impurity peaks.

ADC Linker Stability and Charge Heterogeneity

The stability of the linker is crucial to prevent premature drug release in circulation. Charge heterogeneity, arising from post-translational modifications and the conjugation process, can impact the ADC's stability and biological activity.

Key Analytical Techniques for Linker Stability and Charge Heterogeneity

| Technique | Principle | Information Provided | Advantages | Limitations |